1-(Oxan-4-yl)piperazin-2-one

Regioselective functionalization Piperazinone building blocks Medicinal chemistry intermediates

1-(Oxan-4-yl)piperazin-2-one (CAS 1147422-83-0 free base; CAS 1284244-13-8 hydrochloride) is a heterobifunctional piperazin-2-one scaffold bearing an N1-tetrahydropyran (THP) substituent. The molecule integrates three pharmacophore-relevant features within a single compact framework (MW 184.24): a cyclic urea-type carbonyl at position 2 that serves as a hydrogen-bond acceptor, a secondary amine at N4 available for further derivatization, and an oxane ring that modulates polarity and conformational properties.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Cat. No. B8766608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxan-4-yl)piperazin-2-one
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1COCCC1N2CCNCC2=O
InChIInChI=1S/C9H16N2O2/c12-9-7-10-3-4-11(9)8-1-5-13-6-2-8/h8,10H,1-7H2
InChIKeyDSOLFSSRDLXUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxan-4-yl)piperazin-2-one: A Regiochemically Defined Piperazinone Building Block for Drug Discovery


1-(Oxan-4-yl)piperazin-2-one (CAS 1147422-83-0 free base; CAS 1284244-13-8 hydrochloride) is a heterobifunctional piperazin-2-one scaffold bearing an N1-tetrahydropyran (THP) substituent . The molecule integrates three pharmacophore-relevant features within a single compact framework (MW 184.24): a cyclic urea-type carbonyl at position 2 that serves as a hydrogen-bond acceptor, a secondary amine at N4 available for further derivatization, and an oxane ring that modulates polarity and conformational properties . It is predominantly supplied as a research-grade building block for medicinal chemistry and organic synthesis, with commercial availability from multiple vendors at purities of 95–98% .

Why 1-(Oxan-4-yl)piperazin-2-one Cannot Be Interchanged with Its N4-Regioisomer or Piperazine Analogs


Substituting 1-(oxan-4-yl)piperazin-2-one with its closest structural analogs introduces regiospecific liabilities that fundamentally alter downstream synthetic utility. The N1-substitution pattern preserves the intrinsically more nucleophilic N4 secondary amine for chemoselective functionalization; switching to the 4-(oxan-4-yl) regioisomer (CAS 1162664-63-2) blocks this reactive site, forcing derivatization through the less reactive amide N1 position [1]. Replacing the piperazin-2-one core with a fully reduced 1-(tetrahydropyran-4-yl)piperazine (CAS 398137-19-4) removes the carbonyl group, eliminating a key hydrogen-bond acceptor and altering the scaffold's conformational preferences, polarity, and metabolic profile . The evidence below quantifies these differentiation points to enable data-driven procurement decisions.

Quantitative Differentiation Evidence for 1-(Oxan-4-yl)piperazin-2-one Versus Closest Analogs


N4 vs. N1 Reactivity Differential: Regioisomer-Driven Synthetic Accessibility

The piperazin-2-one scaffold exhibits intrinsic regiochemical bias: the N4 secondary amine is significantly more reactive toward electrophiles than the N1 amide nitrogen [1]. 1-(Oxan-4-yl)piperazin-2-one bears the THP substituent at N1, thereby preserving the more reactive N4 position for downstream alkylation, acylation, or Boc-protection. In contrast, 4-(oxan-4-yl)piperazin-2-one (CAS 1162664-63-2) places the THP group at N4, sterically and electronically blocking the preferred site of functionalization . This regiochemical distinction dictates that the two isomers are not interchangeable in synthetic sequences requiring N4-selective transformations.

Regioselective functionalization Piperazinone building blocks Medicinal chemistry intermediates

Polar Surface Area Advantage of the Piperazin-2-one Core Over the Reduced Piperazine Analog

The carbonyl group at position 2 of 1-(oxan-4-yl)piperazin-2-one contributes a substantial increase in topological polar surface area (TPSA) compared to the fully reduced 1-(tetrahydropyran-4-yl)piperazine analog (CAS 398137-19-4). The target compound exhibits a calculated PSA of 41.57 Ų , whereas the piperazine analog has a PSA of 24.50 Ų . This represents a 70% increase (Δ = +17.07 Ų) attributable to the carbonyl oxygen acting as an additional hydrogen-bond acceptor. The elevated PSA translates to improved aqueous solubility potential and differentiated transporter recognition profiles.

Physicochemical property comparison Polar surface area Carbonyl contribution

Predicted pKa Differentiation Between N1- and N4-Substituted Regioisomers

The two regioisomers display distinct acid-base character due to the differential positioning of the THP substituent relative to the amide and amine nitrogens. The 4-substituted regioisomer (CAS 1162664-63-2) has a predicted pKa of 15.60 ± 0.20, reflecting the acidity of the amide N1–H proton . In the target compound 1-(oxan-4-yl)piperazin-2-one, the free N4 secondary amine is expected to exhibit a pKa in the range of approximately 7–8 (based on the predicted pKa of 7.27 ± 0.20 for the analogous N1-Boc-protected-2-oxopiperazine, where the N4 nitrogen is the ionizable center) [1]. This ~8 log unit difference in the most accessible ionizable group has significant implications for salt formation, chromatographic behavior, and pH-dependent partitioning.

Acid-base properties Predicted pKa Regioisomer comparison

Hydrochloride Salt Form: Quantified Purity and Vendor Price Differentiation

The hydrochloride salt (CAS 1284244-13-8) of 1-(oxan-4-yl)piperazin-2-one offers defined stoichiometry, improved solid-state stability, and enhanced aqueous solubility compared to the free base . Commercial availability spans multiple purity grades and price points: Fluorochem supplies the HCl salt at 95% purity (250 mg at £684; ~$860 USD equivalent), while Leyan offers the free base at 98% purity . The HCl salt has a reported LogP of 0.66590, indicating moderate lipophilicity suitable for both aqueous and organic phase handling . In contrast, the 4-regioisomer (CAS 1162664-63-2) is commercially available only as the free base at 95% purity in 1–10 g quantities, with limited salt form options .

Salt form selection Purity specification Vendor comparison

Conformational Rigidity and Hydrogen-Bond Acceptor Count: Piperazin-2-one vs. Piperazine Scaffold

The piperazin-2-one core introduces a planar amide bond that restricts conformational freedom relative to the fully saturated piperazine ring. This rigidity reduces the entropic penalty upon target binding and provides a defined vector for the N1-THP substituent . Additionally, the carbonyl oxygen increases the hydrogen-bond acceptor (HBA) count to 3 (carbonyl O, THP ring O, and N4 nitrogen), compared to only 2 HBA (THP ring O and piperazine N) in 1-(tetrahydropyran-4-yl)piperazine . This difference is structurally significant for pharmacophore modeling: the additional HBA enables bidentate interactions with protein targets that the reduced piperazine analog cannot replicate.

Conformational analysis Hydrogen-bond acceptors Scaffold comparison

Molecular Weight Efficiency: Compact Scaffold with High Fraction of sp³ Carbon for Fsp³-Rich Lead Optimization

1-(Oxan-4-yl)piperazin-2-one has a molecular weight of 184.24 (free base) and a high fraction of sp³-hybridized carbons (Fsp³ = 0.78; 7 of 9 carbons are sp³), which correlates favorably with clinical developability metrics . In comparison, the fully reduced 1-(tetrahydropyran-4-yl)piperazine (MW 170.25, Fsp³ = 0.89) is lighter but lacks the carbonyl pharmacophore . The 4-regioisomer shares the identical MW (184.24) and Fsp³ but differs in regiochemistry . This balanced profile—low MW combined with three heteroatom-derived hydrogen-bonding elements—positions the target compound as an attractive fragment-like building block for Fsp³-conscious lead optimization programs.

Lead-likeness Fraction sp³ Molecular weight efficiency

Optimal Procurement and Application Scenarios for 1-(Oxan-4-yl)piperazin-2-one


N4-Directed Library Synthesis Requiring a Free Secondary Amine Handle

When the synthetic strategy demands chemoselective functionalization at the more reactive N4 position of the piperazin-2-one ring, 1-(oxan-4-yl)piperazin-2-one is the appropriate building block. The N1-pre-installed THP group serves as a polarity-modulating substituent while leaving N4 unencumbered for alkylation, reductive amination, or sulfonylation. The 4-regioisomer would require deprotection or functional group interconversion at N4 before further elaboration, adding synthetic steps and reducing overall yield [1].

Fragment-Based Drug Discovery Requiring Low-MW, High-Fsp³, Multi-HBA Scaffolds

With MW 184.24, Fsp³ = 0.78, and three hydrogen-bond acceptors, the target compound fits within fragment-likeness guidelines (MW < 250, HBA ≤ 3) while offering structural complexity uncommon in aromatic fragments. The tetrahydropyran ring contributes three-dimensional character and the carbonyl enables bidentate hydrogen-bonding motifs. Compared to 1-(tetrahydropyran-4-yl)piperazine, which lacks the carbonyl HBA, the target compound provides an additional pharmacophoric element without exceeding fragment MW thresholds .

Salt Form Screening and Formulation Development Requiring a Basic Amine Center

The N4 secondary amine (estimated pKa ~7–8) provides a protonatable site for salt formation under physiologically relevant conditions. The hydrochloride salt (CAS 1284244-13-8) is commercially available with defined purity (95%) and documented LogP (0.67), enabling direct use in solubility and permeability assays without additional salt screening. The 4-regioisomer, lacking a basic amine center (predicted pKa 15.60), cannot form analogous salts and may exhibit different dissolution behavior in biorelevant media .

Medicinal Chemistry Campaigns Targeting Polar Binding Pockets with Conformational Constraints

The piperazin-2-one core provides a semi-rigid scaffold in which the planar amide bond restricts the relative orientation of N1 and N4 substituents. When a binding pocket requires a specific vector relationship between a lipophilic THP group (at N1) and a variable substituent (to be installed at N4), 1-(oxan-4-yl)piperazin-2-one offers a pre-organized geometry. The fully reduced piperazine analog would introduce additional rotational degrees of freedom, potentially incurring an entropic penalty upon binding .

Quote Request

Request a Quote for 1-(Oxan-4-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.